2-(Ethenesulfonyl)pyridine
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Overview
Description
2-(Ethenesulfonyl)pyridine is an organic compound with the molecular formula C7H7NO2S. It is characterized by a pyridine ring substituted with an ethenesulfonyl group at the second position. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-(Ethenesulfonyl)pyridine is the reaction with tertiary amine bases in aqueous and organic media . This interaction is crucial for the compound’s function and contributes to its overall mechanism of action .
Mode of Action
The mode of action of This compound involves a series of reactions. It is suggested that the compound undergoes an S (,N)2’ attack of the pyridine based on the sulfonyl chloride to generate ultimately a pyridine betaine and the pyridinium alkenesulfonate . This process is considered a well-established example of a vinylogous nucleophilic catalysis mechanism .
Biochemical Pathways
The biochemical pathways affected by This compound involve three types of reactions which could be correlated with the nucleofugality of the 2-substituent . These include the elimination of the 2-substituent to generate ethenesulfonyl chloride, the formation of the 2-substituted methylsulfene intermediate, and the formation of a 2-substituted ethanesulfonate ester .
Result of Action
The result of the action of This compound is the generation of a series of products depending on the nucleofugality of the 2-substituent . These include the corresponding neopentyl ester, a mixture of ester and neopentyl ethenesulfonate, and a mixture of the ethenesulfonate and the pyridino-betylate esters .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of This compound . Factors such as the presence of tertiary amine bases and the type of medium (aqueous or organic) can affect the compound’s reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenesulfonyl)pyridine typically involves the reaction of pyridine with ethenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethenesulfonyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ethenesulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the ethenesulfonyl group can lead to the formation of sulfide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
2-(Ethenesulfonyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(Vinylsulfonyl)pyridine: Similar structure but with a vinyl group instead of an ethenesulfonyl group.
2-(Methylsulfonyl)pyridine: Contains a methylsulfonyl group instead of an ethenesulfonyl group.
Uniqueness: 2-(Ethenesulfonyl)pyridine is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. Its ability to undergo both nucleophilic substitution and oxidation-reduction reactions makes it a versatile intermediate compared to its analogs.
Properties
IUPAC Name |
2-ethenylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-2-11(9,10)7-5-3-4-6-8-7/h2-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYQUJZXESJFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349491-22-1 |
Source
|
Record name | 2-(ethenesulfonyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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